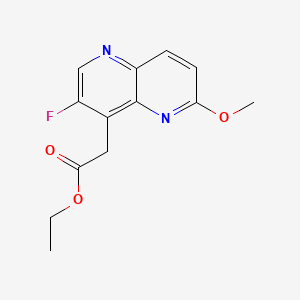

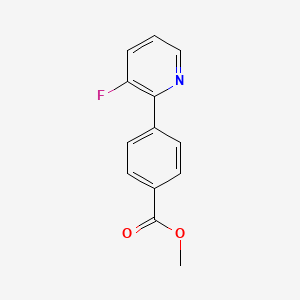

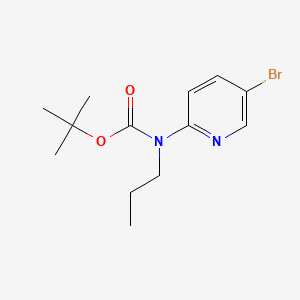

![molecular formula C10H10F2N2 B578167 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1330750-46-3](/img/structure/B578167.png)

6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Applications De Recherche Scientifique

Therapeutic Potential

Benzimidazoles, including 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole, are a class of heterocyclic aromatic compounds with a fusion of benzene and imidazole rings. This category has shown diverse biological and clinical applications, with various derivatives being pharmacologically active. The benzimidazole nucleus is found in numerous biological agents targeting a wide range of diseases, making it an important scaffold for the development of new therapeutic agents. The therapeutic drugs containing the benzimidazole nucleus are actively researched, highlighting the compound's significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Chemical and Structural Variability

The chemistry and properties of benzimidazole derivatives, such as 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole, demonstrate significant variability. This variability extends to their applications in forming complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. The study of these compounds helps identify gaps and potential areas of interest for further investigation, suggesting a promising avenue for the discovery of unknown analogues (Boča, Jameson, & Linert, 2011).

Nanofiber Applications

Zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, have emerged as a special class in material science. The combination of transition-metal-based ZIF materials into one-dimensional fibrous materials through electrospinning offers new directions for various applications. This innovation underscores the potential of imidazole-based compounds in enhancing the properties of nanofibers for use in areas like filtration, catalysis, and energy storage (Sankar et al., 2019).

Antioxidant Activity Analysis

Benzimidazole derivatives have been explored for their antioxidant activity, contributing to the broader understanding of how these compounds can be used in mitigating oxidative stress-related diseases. Analytical methods used in determining antioxidant activity, including various assays like ORAC, HORAC, TRAP, and TOSC, are critical in assessing the efficacy of these compounds. This exploration aids in the identification and development of new antioxidants with improved effectiveness and safety profiles (Munteanu & Apetrei, 2021).

Insights into CNS Acting Drugs

Research into the conversion of benzimidazole and its analogues into more potent central nervous system (CNS) acting drugs indicates the significant potential of these compounds. The study suggests that modifications to the benzimidazole structure could lead to the development of novel treatments for neurological disorders, highlighting the importance of this chemical class in addressing the increasing incidence of CNS diseases (Saganuwan, 2020).

Propriétés

IUPAC Name |

6,7-difluoro-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZCGWZHWVIVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716518 |

Source

|

| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-1-isopropylbenzoimidazole | |

CAS RN |

1330750-46-3 |

Source

|

| Record name | 1H-Benzimidazole, 6,7-difluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

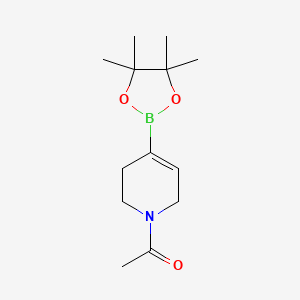

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)

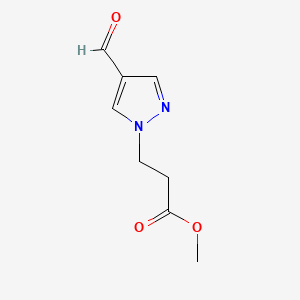

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)